2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Overview
Description
It belongs to a class of compounds called flavonoids, which are known for their antioxidant and anti-inflammatory properties . Structurally, rutoside is a glycoside formed between the flavonol quercetin and the disaccharide rutinose . It is a yellow crystalline solid that is insoluble in water but soluble in alcohol and alkaline solutions . Rutoside is known for its ability to inhibit blood plate aggregation, making the blood thinner and improving circulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rutoside can be synthesized through various methods, including chemical synthesis and extraction from natural sources. The most common method involves the extraction from plant materials using liquid-solid extraction techniques. The efficiency of this extraction depends on parameters such as the type and pH of the extractant, as well as the temperature and time of the extraction process .
Industrial Production Methods: Industrial production of rutoside typically involves the extraction from plants like Ruta graveolens L. and other sources rich in this compound. The process includes the use of solvents like methanol and methanol/water mixtures to extract rutoside from plant matrices . The extracted compound is then purified and crystallized to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Rutoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in its structure.
Common Reagents and Conditions:
Oxidation: Rutoside can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the replacement of hydroxyl groups with other functional groups using appropriate reagents.
Major Products: The major products formed from these reactions include quercetin and its derivatives, which retain the biological activity of the parent compound .
Scientific Research Applications
Rutoside has a wide range of scientific research applications due to its diverse biological activities:
Mechanism of Action
Rutoside is often compared with other flavonoids like quercetin, kaempferol, and myricetin. While all these compounds share similar antioxidant and anti-inflammatory properties, rutoside is unique due to its glycosidic linkage with rutinose, which enhances its solubility and bioavailability . This makes rutoside particularly effective in improving blood circulation and reducing vascular fragility.
Comparison with Similar Compounds
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27?/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGXIBQEEMLURG-KUKMIBIMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153-18-4 | |
Record name | Rutoside (rutin) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755835 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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